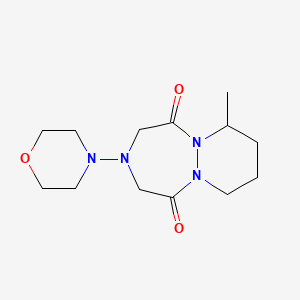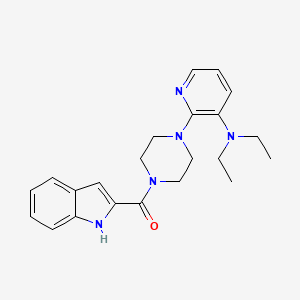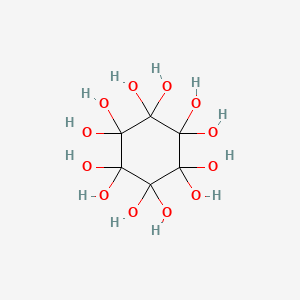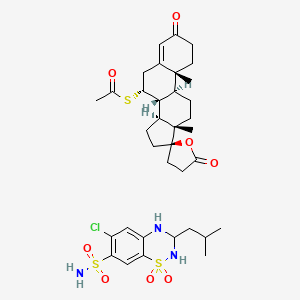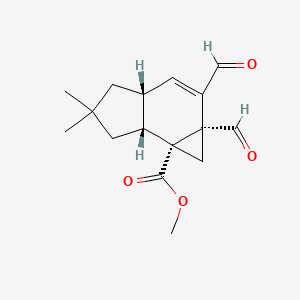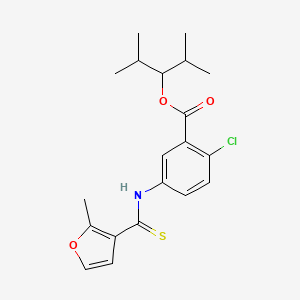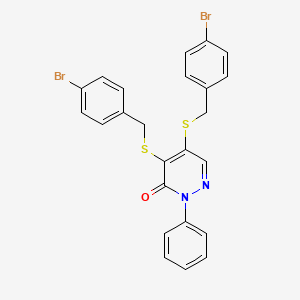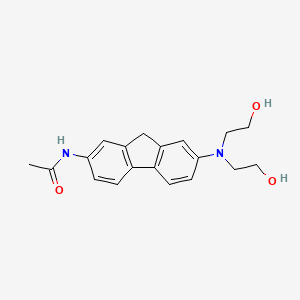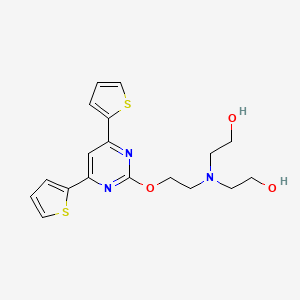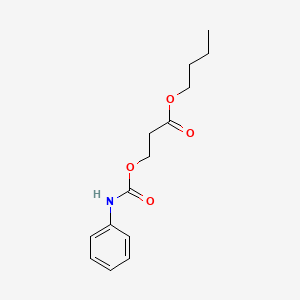
Butyl 3-(phenylcarbamoyloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-(phenylcarbamoyloxy)propanoate is an ester compound that features a butyl group attached to a propanoate moiety, which is further linked to a phenylcarbamoyloxy group. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl 3-(phenylcarbamoyloxy)propanoate can be synthesized through the esterification of 3-(phenylcarbamoyloxy)propanoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the production process by providing better control over reaction conditions and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-(phenylcarbamoyloxy)propanoate undergoes several types of chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and butanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Transesterification: Methanol or ethanol in the presence of a base such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: 3-(phenylcarbamoyloxy)propanoic acid and butanol.
Transesterification: A different ester and butanol.
Reduction: The corresponding alcohol.
Applications De Recherche Scientifique
Butyl 3-(phenylcarbamoyloxy)propanoate has various applications in scientific research:
Mécanisme D'action
The mechanism of action of butyl 3-(phenylcarbamoyloxy)propanoate primarily involves the hydrolysis of the ester bond. In biological systems, esterases catalyze the hydrolysis, leading to the release of 3-(phenylcarbamoyloxy)propanoic acid and butanol. The released acid can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl propanoate: Lacks the phenylcarbamoyloxy group, making it less complex and with different chemical properties.
Phenyl propanoate: Contains a phenyl group directly attached to the propanoate moiety, differing in structure and reactivity.
Ethyl 3-(phenylcarbamoyloxy)propanoate: Similar structure but with an ethyl group instead of a butyl group, affecting its physical and chemical properties.
Uniqueness
Butyl 3-(phenylcarbamoyloxy)propanoate is unique due to the presence of both a butyl group and a phenylcarbamoyloxy group, which confer distinct chemical and physical properties. This combination makes it valuable in specific applications where both hydrophobic and aromatic characteristics are desired .
Propriétés
Numéro CAS |
6625-76-9 |
|---|---|
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
butyl 3-(phenylcarbamoyloxy)propanoate |
InChI |
InChI=1S/C14H19NO4/c1-2-3-10-18-13(16)9-11-19-14(17)15-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,17) |
Clé InChI |
OBSVALLNIAFUFE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CCOC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphtho[2,1-f][1]benzothiole-7,11-dione](/img/structure/B12788816.png)
